molecular formula C14H17BrFNO4 B13492368 (S)-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13492368
M. Wt: 362.19 g/mol
InChI Key: NHKABYOZJDZQOV-NSHDSACASA-N
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Description

(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows the compound to participate in various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of substituents and protecting groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(3S)-3-(4-bromo-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

NHKABYOZJDZQOV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)F

Origin of Product

United States

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